5'-CHLORO-2'-METHOXY-3-NITROBENZENESULFONANILIDE
Overview
Description
5’-CHLORO-2’-METHOXY-3-NITROBENZENESULFONANILIDE is a chemical compound with the molecular formula C13H11ClN2O5S It is known for its unique structural properties, which include a chloro group, a methoxy group, and a nitro group attached to a benzenesulfonanilide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-CHLORO-2’-METHOXY-3-NITROBENZENESULFONANILIDE typically involves multiple steps. One common method starts with the nitration of 2-methoxybenzenesulfonanilide to introduce the nitro group. This is followed by chlorination to add the chloro group. The reaction conditions often involve the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of 5’-CHLORO-2’-METHOXY-3-NITROBENZENESULFONANILIDE may involve large-scale nitration and chlorination processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5’-CHLORO-2’-METHOXY-3-NITROBENZENESULFONANILIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzenesulfonanilides depending on the nucleophile used.
Scientific Research Applications
5’-CHLORO-2’-METHOXY-3-NITROBENZENESULFONANILIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5’-CHLORO-2’-METHOXY-3-NITROBENZENESULFONANILIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro and methoxy groups may also contribute to the compound’s overall reactivity and binding affinity to target molecules. These interactions can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-CHLORO-3-NITROBENZENESULFONANILIDE
- 5’-CHLORO-2’-METHYL-3-NITROBENZENESULFONANILIDE
- 3’-CHLORO-2’-METHYL-3-NITROBENZENESULFONANILIDE
Uniqueness
5’-CHLORO-2’-METHOXY-3-NITROBENZENESULFONANILIDE is unique due to the presence of both chloro and methoxy groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups with the nitro group and benzenesulfonanilide core makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-3-nitrobenzenesulfonamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O5S/c1-21-13-6-5-9(14)7-12(13)15-22(19,20)11-4-2-3-10(8-11)16(17)18/h2-8,15H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFDOXSVQAUGRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.